

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

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Compound of Interest

Compound Name:	Methyl 4-iodopyridine-2-carboxylate
CAS No.:	380381-28-2
Cat. No.:	B1358788

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In the landscape of modern drug discovery and materials science, the pyridine ring stands as a cornerstone heterocyclic scaffold. Its presence is ubiquitous in pharmaceuticals, agrochemicals, and functional materials, owing to its unique electronic properties, ability to engage in hydrogen bonding, and its role as a versatile synthetic platform.^{[1][2]} **Methyl 4-iodopyridine-2-carboxylate**, a disubstituted pyridine derivative, has emerged as a particularly valuable building block. Its structure incorporates three key features for synthetic diversification: the pyridine nitrogen, which influences reactivity and provides a point for protonation or coordination; a methyl ester at the 2-position, which can be hydrolyzed or converted to other functional groups; and, most critically, an iodine atom at the 4-position.

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group and a prime handle for transition-metal-catalyzed cross-coupling reactions.^[3] This inherent reactivity allows for the strategic introduction of a wide array of molecular fragments, enabling the rapid construction of complex molecular architectures. This guide provides an in-depth exploration of **Methyl 4-iodopyridine-2-carboxylate**, covering its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in advanced organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in a research setting.

Physical Properties

The key physical and chemical properties of **Methyl 4-iodopyridine-2-carboxylate** are summarized below for quick reference.

Property	Value	Source
CAS Number	380381-28-2	[4]
Molecular Formula	C ₇ H ₆ INO ₂	[5]
Molecular Weight	263.03 g/mol	[5]
Appearance	Light brown to grey solid	[6]
Melting Point	70-73 °C	[6]
Boiling Point	327.6 ± 27.0 °C (Predicted)	[6]
Density	1.844 ± 0.06 g/cm ³ (Predicted)	[6]
pKa	-0.21 ± 0.10 (Predicted)	[6]

Spectroscopic Characterization

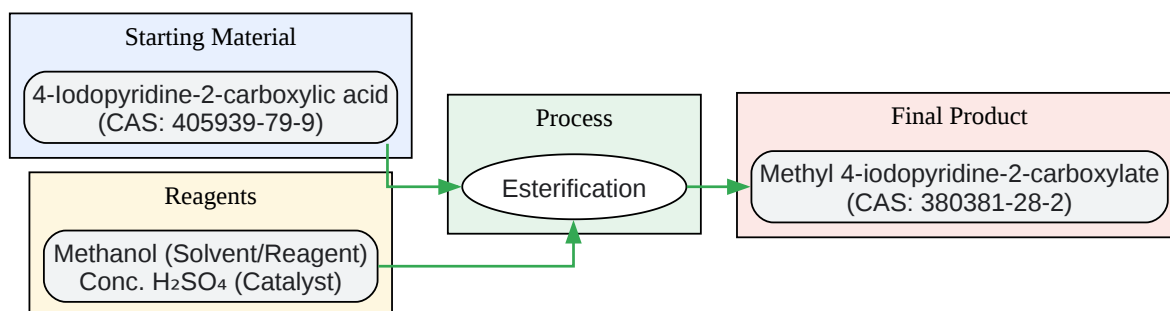
Spectroscopic data is crucial for confirming the identity and purity of the compound.

- ¹H NMR (300 MHz, CDCl₃): δ 8.49 (d, J=1.5 Hz, 1H), 8.37 (d, J=5.4 Hz, 1H), 7.85 (dd, J=1.6, 5.2 Hz, 1H), 4.00 (s, 3H).[6]
- Mass Spectrometry (ESI+): m/z 264.3 [M+H]⁺. [6]

Further spectral data including ¹³C NMR and IR are available through various chemical databases.[7]

Synthesis and Purification

The most direct and commonly employed synthesis of **Methyl 4-iodopyridine-2-carboxylate** is the Fischer esterification of its corresponding carboxylic acid precursor. This method is valued for its operational simplicity and high yield.



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Caption: Synthesis workflow for **Methyl 4-iodopyridine-2-carboxylate**.

Detailed Esterification Protocol

This protocol is adapted from established literature procedures.[6]

Objective: To synthesize **Methyl 4-iodopyridine-2-carboxylate** from 4-iodopyridine-2-carboxylic acid.

Materials:

- 4-Iodopyridine-2-carboxylic acid (1.0 eq)
- Methanol (MeOH), anhydrous (approx. 2.6 M solution)
- Concentrated Sulfuric Acid (H₂SO₄), catalytic amount (e.g., 2-3 drops)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle

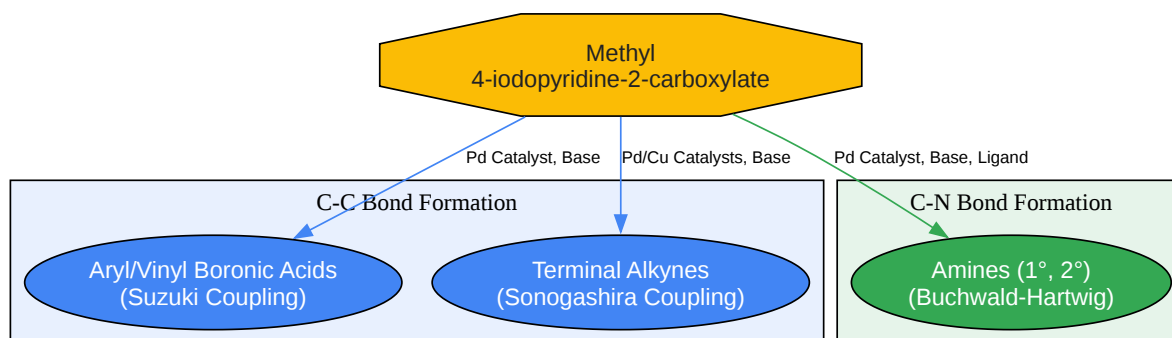
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

- **Reaction Setup:** To a solution of 4-iodopyridine-2-carboxylic acid (e.g., 5.0 g, 20.07 mmol) in a 500 mL round-bottom flask, add methanol (e.g., 150 mL).
- **Catalyst Addition:** Carefully add a few drops of concentrated sulfuric acid to the stirring solution.
 - **Causality Insight:** The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux overnight (approx. 12-16 hours).
 - **Causality Insight:** Heating to reflux increases the reaction rate and helps to drive the equilibrium toward the ester product by removing the water byproduct, although in this case, the large excess of methanol serves as the primary driver.
- **Workup:** After cooling to room temperature, remove the solvent (methanol) under reduced pressure using a rotary evaporator.
- **Purification:** The resulting residue is purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by thin-layer chromatography (TLC) analysis.
- **Isolation:** Combine the fractions containing the pure product and evaporate the solvent to afford **Methyl 4-iodopyridine-2-carboxylate** as a solid. A typical reported yield for this transformation is around 86%.^[6]

Core Reactivity: A Gateway to Molecular Complexity

The synthetic utility of **Methyl 4-iodopyridine-2-carboxylate** is dominated by the reactivity of the C4-iodine substituent in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9]



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Caption: Key cross-coupling reactions of the title compound.

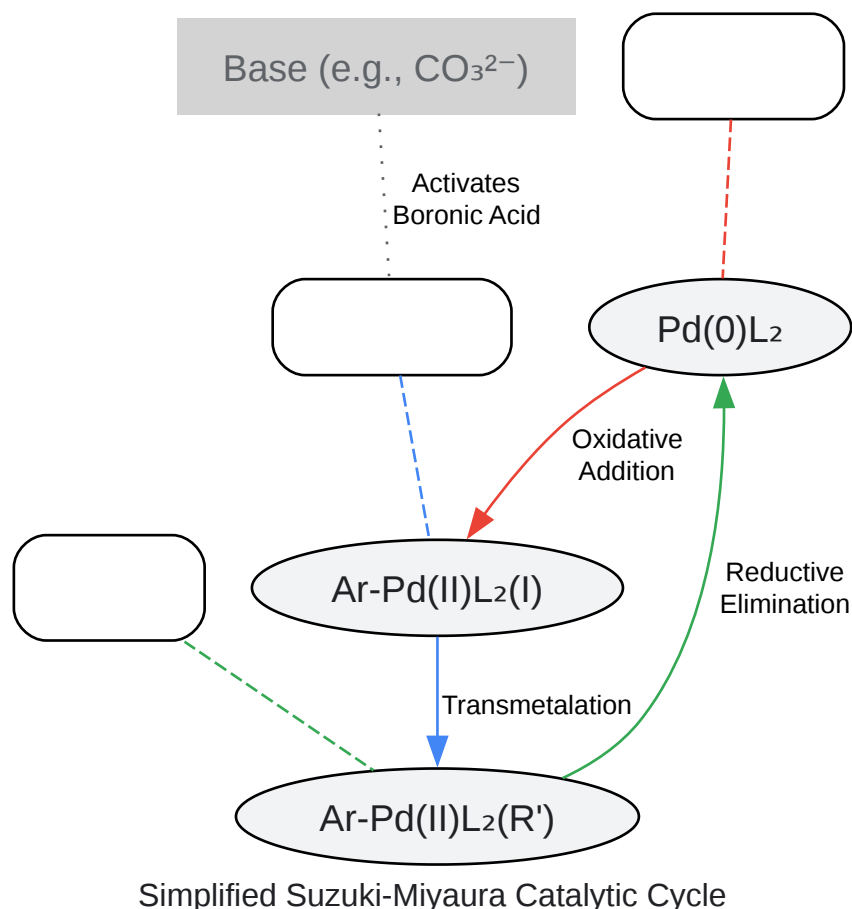
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures, a common motif in pharmaceuticals.[10] It involves the coupling of an organohalide with an organoboron species.

General Protocol:

- A reaction vessel is charged with **Methyl 4-iodopyridine-2-carboxylate** (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
- The vessel is flushed with an inert gas (N₂ or Ar).
- A degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, or DME) is added.

- The mixture is heated (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
- Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by chromatography or recrystallization.



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Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling

This reaction is a powerful tool for constructing carbon-carbon bonds between sp² and sp hybridized carbons, yielding substituted alkynes. These structures are valuable for their rigidity and are often used as linkers or pharmacophores.

General Protocol:

- To a reaction vessel under an inert atmosphere, add **Methyl 4-iodopyridine-2-carboxylate** (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a suitable solvent (e.g., THF, DMF).
- Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as the solvent as well (2-5 eq).
- Add the terminal alkyne (1.1-1.5 eq) dropwise.
- The reaction is typically stirred at room temperature to moderate heat (25-60 °C) until completion.
- Workup involves filtering the amine salt, evaporating the solvent, and purifying the residue by chromatography.

Buchwald-Hartwig Amination

The formation of aryl-amine bonds is fundamental in pharmaceutical chemistry. The Buchwald-Hartwig amination provides a general and mild method for this transformation, overcoming the limitations of classical methods like nucleophilic aromatic substitution.^{[11][12]}

General Protocol:

- An oven-dried reaction vessel is charged with **Methyl 4-iodopyridine-2-carboxylate** (1.0 eq), the amine (1.1-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).^{[13][14]}
- The vessel is sealed and purged with an inert gas.
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane) is added.
- The mixture is heated (e.g., 80-110 °C) with vigorous stirring until the reaction is complete.
- Workup involves cooling, filtering through a pad of celite to remove palladium residues, partitioning between water and an organic solvent, and purifying the product from the organic

phase.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

- Hazard Codes: Xi (Irritant).[6]
- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust and contact with skin and eyes.[4][15]
- Storage: Keep the container tightly closed and store in a cool, dry place. The compound is noted to be kept cold for long-term stability.[6]
- First Aid: In case of contact, wash skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, seek medical attention.[15]

Conclusion

Methyl 4-iodopyridine-2-carboxylate is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. Its well-defined structure, combining a modifiable ester and a highly reactive iodopyridine core, provides researchers and drug development professionals with a reliable and versatile entry point into a vast chemical space. The predictable reactivity in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allows for the systematic and efficient synthesis of novel compounds for biological screening and materials application. A firm grasp of its synthesis, properties, and reactivity is essential for leveraging its full potential in the pursuit of scientific innovation.

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